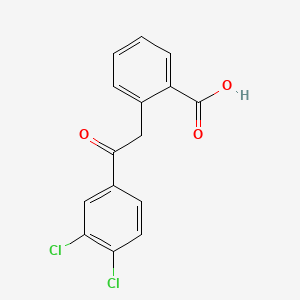
3,3,8-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or with radical initiators
Major Products Formed:
Oxidation: Formation of 3,3,8-trimethyldecan-1-ol, 3,3,8-trimethyldecan-2-one, or 3,3,8-trimethyldecanoic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of 3,3,8-trimethyl-1-chlorodecane or 3,3,8-trimethyl-1-bromodecane
Applications De Recherche Scientifique
Chemistry: 3,3,8-Trimethyldecane is used as a reference compound in the study of branched alkanes. Its physical and chemical properties are often compared with other alkanes to understand the effects of branching on boiling points, densities, and reactivity .
Biology and Medicine: The study of its metabolic pathways can provide insights into the behavior of similar branched alkanes in biological systems .
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemical compounds. Its stability and non-polar nature make it suitable for various applications, including lubricants and specialty chemicals .
Mécanisme D'action
The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .
Comparaison Avec Des Composés Similaires
- 3,3,5-Trimethyldecane
- 3,5,8-Trimethyldecane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .
Propriétés
Numéro CAS |
62338-16-3 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
Clé InChI |
IWDBBRKPCLWIKU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)





![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)


